molecular formula C20H24N2O3S B12454080 3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide

3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide

Cat. No.: B12454080
M. Wt: 372.5 g/mol
InChI Key: XTYULCULVXGFMS-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide is a complex organic compound that features a thiophene ring substituted with a phenyl group and a morpholine moiety

Preparation Methods

The synthesis of 3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

In an industrial setting, the synthesis might involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.

    Medicine: The compound’s unique structure may exhibit biological activity, making it a potential lead compound for drug discovery.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide exerts its effects depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide include other thiophene derivatives and morpholine-containing molecules These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

3-methyl-N-[3-(morpholine-4-carbonyl)-4-phenylthiophen-2-yl]butanamide

InChI

InChI=1S/C20H24N2O3S/c1-14(2)12-17(23)21-19-18(20(24)22-8-10-25-11-9-22)16(13-26-19)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,21,23)

InChI Key

XTYULCULVXGFMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)N3CCOCC3

Origin of Product

United States

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